molecular formula C20H18N4O6S B2970793 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 1203239-15-9

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B2970793
CAS No.: 1203239-15-9
M. Wt: 442.45
InChI Key: MOKGSOXIZJXIKB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule combining a 1,3-benzoxazol-2(3H)-one moiety and a 1,3,4-oxadiazole ring system. The benzoxazole unit is fused with an acetamide linker, while the oxadiazole is substituted at the 5-position with a 3-(propane-2-sulfonyl)phenyl group. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as seen in analogous compounds (e.g., cesium carbonate-mediated alkylation in ).

Properties

IUPAC Name

2-(2-oxo-1,3-benzoxazol-3-yl)-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c1-12(2)31(27,28)14-7-5-6-13(10-14)18-22-23-19(30-18)21-17(25)11-24-15-8-3-4-9-16(15)29-20(24)26/h3-10,12H,11H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKGSOXIZJXIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazole ring and the oxadiazole ring, followed by their coupling to form the final compound.

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is typically formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride (POCl3).

    Coupling Reaction: The final step involves the coupling of the benzoxazole and oxadiazole rings through an acetamide linkage. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of reduced oxadiazole derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where hydrogen atoms can be replaced by various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Observations :

  • Benzoxazole/oxadiazole hybrids (e.g., benzoxazine derivatives in ) share similar π-conjugated systems, which may influence binding to aromatic-rich biological targets.

Physicochemical Properties

  • Solubility: The sulfonyl group in the target compound likely enhances aqueous solubility compared to non-polar analogs (e.g., 8g ).
  • Hydrogen Bonding : The benzoxazole and oxadiazole moieties provide multiple hydrogen-bond acceptors, as discussed in , which may aid in crystal packing or target interactions.

Biological Activity

The compound 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer activities, structure–activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Recent studies have investigated the antimicrobial potential of various benzoxazole derivatives. The compound in focus has shown selective activity against certain Gram-positive bacteria and fungi. For instance, derivatives based on the benzoxazole skeleton exhibited significant antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BCandida albicans16 µg/mL
Compound CEscherichia coli>128 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies indicate that it exhibits cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. Notably, some derivatives have shown lower toxicity to normal cells compared to cancer cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index (Normal vs Cancer)
MCF-7105
A549153
HepG2124

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the benzoxazole and oxadiazole rings have been shown to influence both antimicrobial and anticancer activities. For example, the introduction of electron-donating groups in specific positions significantly enhances antibacterial potency .

Table 3: Structure–Activity Relationship Insights

Substituent PositionSubstituent TypeActivity Change
Position 4Electron-donatingIncreased activity
Position 5Electron-withdrawingDecreased activity

Case Studies

Several case studies highlight the promising applications of this compound in drug development. One study demonstrated that derivatives with specific substitutions exhibited enhanced selectivity towards cancer cells while maintaining low toxicity to normal cells. This selectivity is attributed to differential uptake mechanisms between normal and cancerous tissues .

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